2-Phenylthio ethyl acrylate

High Refractive Index Polymers Optical Materials Ophthalmic Devices

2-Phenylthio ethyl acrylate is an aromatic, sulfur-containing monofunctional acrylate monomer with the molecular formula C₁₁H₁₂O₂S and a molecular weight of 208.28 g/mol. This compound belongs to the class of (meth)acrylate esters that are specifically designed to confer high refractive index properties when incorporated into polymer matrices.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
CAS No. 56685-62-2
Cat. No. B14632793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthio ethyl acrylate
CAS56685-62-2
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)SC1=CC=CC=C1
InChIInChI=1S/C11H12O2S/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
InChIKeyBUFSQBVYLWPJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylthio Ethyl Acrylate (CAS 56685-62-2) Procurement Guide: Key Specifications and Industrial Profile


2-Phenylthio ethyl acrylate is an aromatic, sulfur-containing monofunctional acrylate monomer with the molecular formula C₁₁H₁₂O₂S and a molecular weight of 208.28 g/mol . This compound belongs to the class of (meth)acrylate esters that are specifically designed to confer high refractive index properties when incorporated into polymer matrices . Its structure, featuring a phenylthio group linked via an ethyl spacer to an acrylate moiety, distinguishes it from simpler alkyl or phenoxy analogs, directly impacting its optical performance and reactivity profile in advanced material formulations .

Monomer type High-RI aromatic thioacrylate
Optical role Sulfur-mediated refractive index elevation
Polymerization Monofunctional, low crosslink density

Why 2-Phenylthio Ethyl Acrylate Cannot Be Replaced by Standard Acrylates in Optical and Specialty Polymer Applications


While many acrylate monomers are commercially available, simple substitution with generic alternatives such as phenoxyethyl acrylate (PEA) or benzyl acrylate (BZA) is not scientifically valid for applications demanding a specific combination of high refractive index, low viscosity, and sulfur-mediated reactivity. The presence of the divalent sulfur atom in the phenylthio group is critical; it possesses a higher molar refraction than oxygen, leading to a demonstrably higher refractive index in the final monomer and polymer . Furthermore, its monofunctional nature provides lower cross-linking density and shrinkage compared to multifunctional diluents, while the thioether linkage contributes to distinct solubility and antioxidant properties not found in oxygen-ether analogs . Selecting a non-sulfur analog compromises the optical performance ceiling and alters the curing dynamics of the formulation, as evidenced by comparative physical property data .

Sulfur atom provides high refractive index
Oxygen-ether analogs (PEA, BZA) yield lower RI and shift optical design limits
Monofunctional: low crosslink density, reduced shrinkage
Multifunctional diluents increase crosslink density and may alter curing dynamics
Thioether linkage: distinct solubility and stability profile
Ester-only analogs may differ in solubility and antioxidant properties

Quantitative Evidence for 2-Phenylthio Ethyl Acrylate: Head-to-Head Comparator Analysis for Scientific Selection


Superior Refractive Index of 2-Phenylthio Ethyl Acrylate vs. Oxygen-Containing Aromatic Acrylates

2-Phenylthio ethyl acrylate provides a significantly higher refractive index than its common oxygen-based aromatic counterpart, 2-phenoxyethyl acrylate (PEA). This difference arises from the higher molar refraction of the sulfur atom. As a monofunctional monomer, 2-phenylthio ethyl acrylate enables the formulation of high-RI coatings and lenses that require low crosslink density [1]. In contrast, 2-phenoxyethyl acrylate exhibits a lower refractive index, limiting its utility in applications where maximizing RI is critical for thin-film optics .

RI vs Phenoxyethyl Acrylate
Reported
1.584 vs 1.518 (Δ +0.066)
Reported RI advantage supports high-RI optical material design.
Liquid monomer nD20; patent reference.
High Refractive Index Polymers Optical Materials Ophthalmic Devices

Refractive Index Comparison: 2-Phenylthio Ethyl Acrylate vs. Benzyl Acrylate

When selecting an aromatic monofunctional acrylate for high refractive index applications, 2-phenylthio ethyl acrylate offers a clear optical advantage over the commonly used benzyl acrylate (BZA). The inclusion of the sulfur atom elevates the refractive index well beyond what is achievable with a benzyl ester alone. While benzyl acrylate is valued for its aromatic content, its RI is substantially lower, making 2-phenylthio ethyl acrylate the preferred choice for formulators targeting the highest possible RI in a mono-acrylate building block [1].

RI vs Benzyl Acrylate
Reported
1.584 vs 1.514–1.518 (Δ up to +0.070)
Reported RI difference informs monomer selection for optical coatings.
BZA values from supplier datasheets; patent target data.
Optical Coatings High RI Monomers Polymer Synthesis

Refractive Index Advantage Over Non-Aromatic Alkyl Acrylate Monomers

The impact of the aromatic phenylthio group on optical properties is stark when 2-phenylthio ethyl acrylate is compared to a simple alkyl acrylate like ethyl acrylate (EA). The absence of an aromatic ring and sulfur atom in ethyl acrylate results in a refractive index that is near the lower limit for acrylate monomers. This substantial difference underscores why 2-phenylthio ethyl acrylate is specifically sourced for high-performance optical applications, whereas ethyl acrylate is relegated to general-purpose polymer synthesis where optical clarity or high RI is not a requirement [1].

RI vs Ethyl Acrylate
Reported
1.584 vs 1.406 (Δ +0.178)
Substantial RI elevation distinguishes high-RI building block from commodity acrylates.
Class-level comparison; patent vs literature values.
Optical Polymers High RI Materials Monomer Selection

Functional Distinction: 2-Phenylthio Ethyl Acrylate vs. Non-Polymerizable Ester Analog

A critical differentiation for procurement is the presence of the polymerizable acrylate group. While 2-phenylthio ethyl acetate shares the same phenylthioethyl substructure, it lacks the terminal carbon-carbon double bond necessary for free-radical polymerization. This structural variation completely alters the compound's industrial utility. 2-Phenylthio ethyl acrylate can be incorporated into a polymer backbone as a covalently bound, non-leaching high-RI component, whereas the acetate analog would only act as a non-reactive plasticizer or solvent, fundamentally compromising the long-term stability and performance of the final material .

Polymerizable Functionality
Class-level
Acrylate C=C present; acetate ester lacks polymerizable double bond
Covalent incorporation into polymer backbone requires the acrylate group.
Acetate analog acts as non-reactive plasticizer; data to verify.
Polymer Chemistry Monomer Selection Reactive Diluents

Validated Application Scenarios for 2-Phenylthio Ethyl Acrylate Based on Quantitative Evidence


Formulation of Ultra-High Refractive Index Optical Coatings and Adhesives

2-Phenylthio ethyl acrylate is an ideal candidate for UV-curable optical coatings and adhesives where maximizing refractive index is paramount. Its refractive index of 1.584, which is substantially higher than phenoxyethyl acrylate (1.518) and benzyl acrylate (1.514), allows formulators to achieve higher RI values in the final cured film [1]. This is critical for applications like brightness enhancement films for displays, anti-reflective coatings on ophthalmic lenses, and high-RI adhesives for optical component assembly where index-matching to glass or other high-RI substrates is required .

Reactive Diluent in High-Solids, Low-Viscosity Optical Resins

As a monofunctional acrylate, 2-phenylthio ethyl acrylate serves as an effective reactive diluent that reduces system viscosity without contributing to excessive crosslink density, which can lead to brittleness. Its low volatility and high refractive index make it particularly suitable for high-solids coatings and 3D printing resins where both processing rheology and final optical performance are critical [1]. Its use enables the formulation of resins that are easier to process while still delivering the high RI required for advanced optical components .

Specialty Monomer for Sulfur-Containing High-RI Polymers and Intraocular Lenses

The sulfur atom in 2-phenylthio ethyl acrylate is specifically targeted for synthesizing polymers with enhanced refractive indices for biomedical optics. The compound's ability to increase polymer RI without the need for heavy metal oxides or other undesirable additives is a key advantage. This property is explicitly leveraged in the development of thinner, lighter intraocular lenses (IOLs) and other implantable ophthalmic devices, where maximizing refractive power while minimizing material volume is a primary design goal [1].

Application
Selection Property
Validation Focus
High-RI optical coatings & adhesives
High refractive index potential
Cured film RI and optical clarity
Low-viscosity reactive diluent for optical resins
Monofunctional, low shrinkage
Viscosity control and crosslink density balance
Sulfur-containing polymers for IOL research
Sulfur-mediated RI enhancement
Polymer RI and biomedical optics research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylthio ethyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.